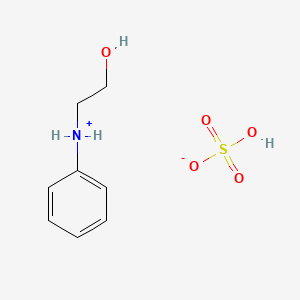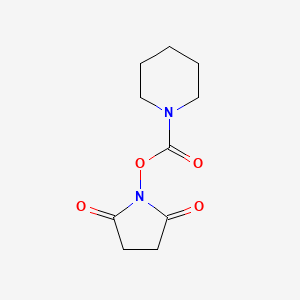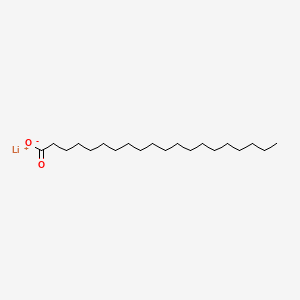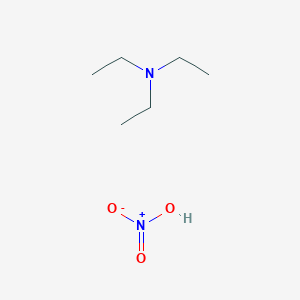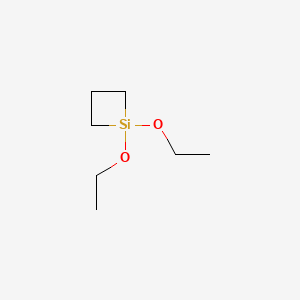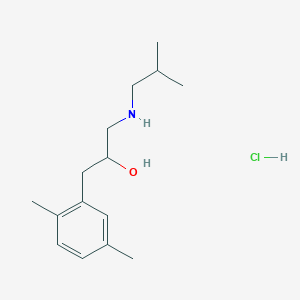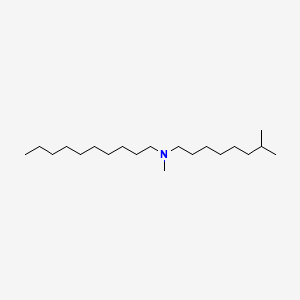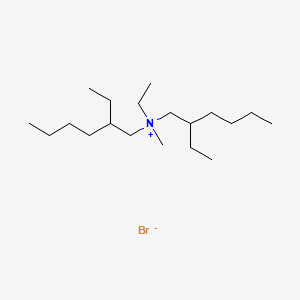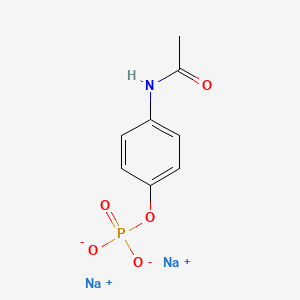
(2S)-2-tetracosyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epoxides, C24-48-alkyl, are a class of compounds characterized by the presence of an epoxy group (a three-membered oxygen-containing ring) attached to an alkyl chain with 24 to 48 carbon atoms . These compounds are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epoxides, C24-48-alkyl, can be synthesized through several methods, with epoxidation of alkenes being the most common. One typical method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), which react with alkenes to form epoxides . The reaction is typically carried out at room temperature and is stereospecific, meaning that the stereochemistry of the alkene is retained in the epoxide product .
Industrial Production Methods
On an industrial scale, epoxides are often produced using hydrogen peroxide and a base catalyst. This method involves the oxidation of unsaturated compounds to form the corresponding epoxides . The process is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Epoxides, C24-48-alkyl, undergo various types of reactions, including:
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases and involve the nucleophilic attack on the less substituted carbon of the epoxide ring.
Oxidation and Reduction: Epoxides can be further oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Epoxides can react with nucleophiles such as amines, alcohols, and thiols to form substituted products.
Common Reagents and Conditions
Acid-Catalyzed Ring-Opening: Typically involves the use of aqueous acids like hydrochloric acid or sulfuric acid.
Base-Catalyzed Ring-Opening: Common bases include sodium hydroxide and potassium hydroxide.
Oxidizing Agents: Peroxycarboxylic acids like mCPBA are commonly used for epoxidation.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted compounds depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Epoxides, C24-48-alkyl, have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of epoxides involves the high reactivity of the three-membered ring, which can undergo nucleophilic attack leading to ring-opening reactions . This reactivity is due to the ring strain and the electrophilic nature of the epoxide carbons . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Epoxides, C24-48-alkyl, are similar to other cyclic ethers but are more reactive due to the ring strain in the three-membered ring . Similar compounds include:
Ethylene Oxide: A simple epoxide with a two-carbon chain.
Propylene Oxide: An epoxide with a three-carbon chain.
Butylene Oxide: An epoxide with a four-carbon chain.
The uniqueness of Epoxides, C24-48-alkyl, lies in their long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain epoxides .
Eigenschaften
Molekularformel |
C26H52O |
|---|---|
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
(2S)-2-tetracosyloxirane |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3/t26-/m0/s1 |
InChI-Schlüssel |
VHAXNXDRZSLKOX-SANMLTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC[C@H]1CO1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


